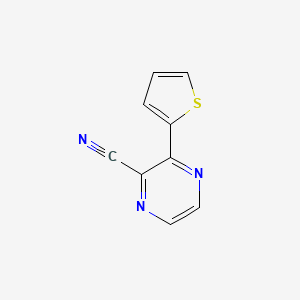

3-(Thiophen-2-yl)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-thiophen-2-ylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWENCQVUFPEKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)pyrazine-2-carbonitrile typically involves the formation of the pyrazine ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-bromo-3-thiophenecarbonitrile and a suitable pyrazine precursor in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and improve safety. The scalability of the synthetic route is crucial for industrial applications, and methods such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Halogens, alkylating agents

Major Products Formed

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: Amino derivatives

Substitution: Halogenated or alkylated thiophene derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Thiophen-2-yl)pyrazine-2-carbonitrile serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile building block for the development of new materials and catalysts .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .

Medicine

In medicinal chemistry, this compound and its derivatives have been explored for their therapeutic potential. The compound’s ability to modulate biological pathways makes it a promising lead compound for the development of new drugs. Research has focused on its potential as an anti-inflammatory, antiviral, and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Activity Against P2Y12 Receptor

- This compound : Demonstrates weak inhibition of rhP2Y12 receptor binding, with activity inferior to Compound E (a morpholine derivative with IC50 values of 15.5 μM and 8.3 μM for [3H]-2-MeSADP and [3H]ADP, respectively). The thiophene substituent likely contributes to steric and electronic effects that reduce binding affinity compared to bulkier sulfonyl or morpholine groups .

- Compound F (3-(Thiophene-2-sulfonyl)-pyrazine-2-carbonitrile) : Exhibits stronger inhibition than the parent compound, with IC50 values matching those of Compound E. The sulfonyl group may enhance interactions with the receptor’s hydrophobic pocket .

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight | logP (Predicted) | Key Functional Groups | Electronic Effects |

|---|---|---|---|---|

| This compound | 217.25 | ~2.1 | Nitrile, thiophene | Electron-deficient pyrazine core |

| 3-(Thiophene-2-sulfonyl)-pyrazine-2-carbonitrile | 281.31 | ~1.8 | Sulfonyl, nitrile | Enhanced polarity, electron withdrawal |

| 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | 386.47 | ~3.5 | Piperazine, phenyl, nitrile | Balanced lipophilicity, basicity |

| 3-Aminopyrazine-2-carbonitrile | 134.12 | ~0.5 | Amino, nitrile | Increased solubility, H-bonding |

- Amino groups (e.g., 3-aminopyrazine-2-carbonitrile) improve aqueous solubility, critical for pharmacokinetics .

Challenges and Limitations

- Synthetic yields : Pyrazine-carbonitrile derivatives often suffer from low yields (<10%) due to side reactions and purification hurdles, as observed in Claisen-Schmidt condensations .

Biological Activity

3-(Thiophen-2-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine ring with a thiophene substituent and a cyano group. Its molecular formula is C₉H₅N₃S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article details its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound consists of:

- Pyrazine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Thiophene Group : A five-membered ring containing sulfur.

- Cyano Group : A functional group (-C≡N) that enhances reactivity.

This unique structure contributes to its diverse biological properties, making it an interesting subject for various pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

The mechanisms underlying the biological activities of this compound are primarily linked to its ability to bind to specific receptors and enzymes:

- mGluR2 Modulation : Binding to mGluR2 may influence glutamate signaling pathways, which are vital for cognitive functions and mood regulation.

- Enzyme Inhibition : The presence of the cyano group may facilitate interactions with various enzymes involved in metabolic pathways, suggesting potential as an inhibitor or modulator .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Similarity Index | Notable Activity |

|---|---|---|---|

| 5-Aminopyrazine-2-carbonitrile | C₅H₄N₄ | 0.83 | Antimicrobial |

| 6-Methylpyrazine-2-carbonitrile | C₆H₇N₃ | 0.76 | Neuropharmacological |

| 5-Methylpyrazine-2,3-dicarbonitrile | C₇H₈N₄ | 0.73 | Antitubercular |

| 3-Aminopyrazine-2-carbonitrile | C₅H₄N₄ | 0.71 | Antimicrobial |

| 3-Chloropyrazine-2-carbonitrile | C₆H₄ClN₂ | 0.66 | Antimicrobial |

Case Studies and Research Findings

Research studies have highlighted the potential applications of this compound in various fields:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(thiophen-2-yl)pyrazine-2-carbonitrile, and how can purity be optimized?

- Methodological Answer : Multi-step organic synthesis is typically employed. A common approach involves coupling thiophene derivatives with pyrazine precursors via nucleophilic substitution or cross-coupling reactions. For example, sodium bicarbonate-mediated reactions in THF with sulfur (as in thiophene synthesis) can be adapted for introducing the thiophene moiety . Recrystallization from ethanol or ethyl acetate is effective for purification . Purity optimization requires careful monitoring of reaction conditions (temperature, stoichiometry) and analytical validation via HPLC or TLC.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX ensures precise determination of molecular geometry and packing . Anisotropic displacement parameters can be visualized via ORTEP .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally related to its functional groups (e.g., kinases, GPCRs). For thiophene-pyrazine hybrids, fluorescence-based binding assays or cell viability tests (e.g., MTT assay) are suitable. Reference studies on similar compounds (e.g., CHK1 inhibitors) suggest prioritizing pathways involving cell cycle regulation or oxidative stress .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP functional) with gradient corrections and exact-exchange terms predict molecular orbitals, electrostatic potential surfaces, and charge distribution. Basis sets like 6-311++G(d,p) are recommended for accuracy. Compare results with experimental UV-Vis or cyclic voltammetry data to validate electron-withdrawing effects of the carbonitrile group .

Q. What strategies address contradictions between computational predictions and experimental reactivity data?

- Methodological Answer : Discrepancies often arise from solvation effects or approximations in exchange-correlation functionals. Use hybrid functionals (e.g., incorporating exact exchange) and implicit solvent models (e.g., COSMO) to improve agreement . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via LC-MS) can resolve ambiguities.

Q. How does the thiophene substituent influence structure-activity relationships (SAR) in pyrazine-carbonitrile derivatives?

- Methodological Answer : Compare bioactivity data of analogs with varying substituents (e.g., thiophene vs. phenyl groups). Molecular docking studies (using AutoDock Vina) can map interactions with target proteins. For example, the thiophene’s sulfur atom may enhance π-π stacking or hydrogen bonding in enzyme active sites, as seen in kinase inhibitors .

Q. What challenges arise in resolving crystallographic disorder for this compound, and how are they mitigated?

- Methodological Answer : Disorder in the thiophene or pyrazine rings complicates electron density maps. Use high-resolution data (≤ 0.8 Å) and refinement tools in SHELXL to model partial occupancy. Twinning analysis (via PLATON) and restraints on anisotropic displacement parameters improve model accuracy .

Q. How can biocatalytic transformations be applied to modify the thiophene or pyrazine moieties?

- Methodological Answer : Enzymes like phenylalanine ammonia-lyase (PAL) catalyze ammonia elimination or addition reactions in thiophene derivatives. For example, SwCNTNH2-PAL biocatalysts enable stereoselective modifications at room temperature, preserving the carbonitrile group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.